molecular formula C10H13NOS B5863842 N-[3-(methylthio)phenyl]propanamide

N-[3-(methylthio)phenyl]propanamide

Cat. No.: B5863842
M. Wt: 195.28 g/mol
InChI Key: LXTGNZPKFXTWKD-UHFFFAOYSA-N
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Description

N-[3-(Methylthio)phenyl]propanamide is a propanamide derivative featuring a methylthio (-SMe) substituent at the 3-position of the phenyl ring. The methylthio group introduces distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGNZPKFXTWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methylthio group (-SMe) is electron-donating, contrasting with electron-withdrawing groups like -CF₃ or -Cl. This impacts dipole moments and solubility .
  • Steric Effects : Bulkier substituents (e.g., naphthyl in ) reduce crystallinity compared to smaller groups like -SMe.

Key Observations :

  • Purification : Crystallization from acetonitrile (ACN) is common for propanamides, yielding solids with high purity .
  • Yield Variability : Substituents influence yields; electron-withdrawing groups (e.g., -CF₃) may reduce reactivity, lowering yields compared to -SMe derivatives .

Physicochemical Properties

Spectroscopic and physical data highlight substituent effects:

Compound Melting Point (°C) ¹H NMR δ (ppm) Key Peaks HRMS (m/z) Reference
N-[4-(Trifluoromethyl)phenyl]propanamide 120–122 8.10 (s, 1H, NH), 7.65 (d, 2H, Ar-H) 289.1053 [M+H]⁺
3s (Methylthio-propanamide analog) 85–87 2.50 (s, 3H, SMe), 7.45–7.80 (m, Ar-H) 349.0918 [M+H]⁺
3-[(2-Fluorophenyl)thio]propanamide Not reported 7.60 (m, 2H, Ar-H), 3.20 (t, 2H, CH₂) 199.2452 [M+H]⁺

Key Observations :

  • NMR Shifts : The -SMe group causes upfield shifts (~2.50 ppm for SMe protons) compared to electronegative groups like -CF₃ (~7.65 ppm for aromatic protons) .
  • Thermal Stability : Higher melting points in -CF₃ derivatives suggest stronger intermolecular forces (e.g., dipole-dipole interactions) .

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